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molecular formula C16H13NO4 B8809891 2-(2,5-Dimethoxyphenyl)isoindoline-1,3-dione CAS No. 19555-15-8

2-(2,5-Dimethoxyphenyl)isoindoline-1,3-dione

Cat. No. B8809891
M. Wt: 283.28 g/mol
InChI Key: QXUPMHOASARJBS-UHFFFAOYSA-N
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Patent
US07163939B2

Procedure details

2,5-dimethoxyaniline (9.96 g, 65.00 mmol) and phthalic anhydride (10.11 g, 68.25 mmol) were mixed, and heated at 185° C. for 15 minutes under N2. After the reaction mixture was cooled, acetone (50 mL) was added. The precipitate was ultrasonicated, filtered, washed with ethyl acetate (10 mL×2), and dried to give the title compound (17.5 g, 95%). MS (ESI) m/z 283.91 (M+H)+; 1H NMR (300 MHz, CDCl3) δ ppm 3.75 (s, 3 H) 3.79 (s, 3 H) 6.83 (t, J=1.70 Hz, 1 H) 6.98 (d, J=1.70 Hz, 2 H) 7.74–7.81 (m, 2 H) 7.91–7.98 (m, 2 H).
Quantity
9.96 g
Type
reactant
Reaction Step One
Quantity
10.11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:4]=1[NH2:5].[C:12]1(=O)[O:17][C:15](=[O:16])[C:14]2=[CH:18][CH:19]=[CH:20][CH:21]=[C:13]12>CC(C)=O>[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:4]=1[N:5]1[C:15](=[O:16])[C:14]2[C:13](=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:12]1=[O:17]

Inputs

Step One
Name
Quantity
9.96 g
Type
reactant
Smiles
COC1=C(N)C=C(C=C1)OC
Name
Quantity
10.11 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
185 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
The precipitate was ultrasonicated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ethyl acetate (10 mL×2)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1)OC)N1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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